1-(4-Cyanophenyl)guanidine nitrate
Overview
Description
1-(4-Cyanophenyl)guanidine nitrate is a chemical compound with the molecular formula C₈H₉N₅O₃. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a guanidine group attached to a cyanophenyl ring, with a nitrate counterion.
Preparation Methods
The synthesis of 1-(4-Cyanophenyl)guanidine nitrate typically involves the reaction of 4-cyanophenylamine with a guanidine precursor. One common method is the reaction of 4-cyanophenylamine with S-methylisothiourea, followed by deprotection to yield the free guanidine . Industrial production methods may involve the use of thiourea derivatives as guanidylating agents, utilizing coupling reagents or metal-catalyzed guanidylation .
Chemical Reactions Analysis
1-(4-Cyanophenyl)guanidine nitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The guanidine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Cyanophenyl)guanidine nitrate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)guanidine nitrate involves its interaction with specific molecular targets. The guanidine group is known for its high basicity and ability to form hydrogen bonds, which allows it to interact with biological molecules such as DNA and proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Cyanophenyl)guanidine nitrate can be compared with other guanidine derivatives, such as:
N-(4-Cyanophenyl)guanidine: Similar in structure but lacks the nitrate counterion.
2-Aminoimidazolines: Cyclic guanidines with different ring structures.
2-Amino-1,4,5,6-tetrahydropyrimidines: Another class of cyclic guanidines with distinct biological activities.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-cyanophenyl)guanidine;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.HNO3/c9-5-6-1-3-7(4-2-6)12-8(10)11;2-1(3)4/h1-4H,(H4,10,11,12);(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMGTEYSZCHJBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C(N)N.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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